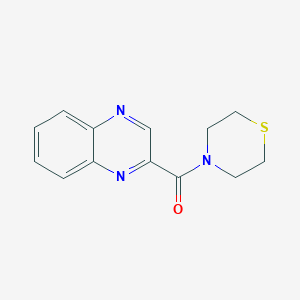

Quinoxalin-2-yl(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxalin-2-yl(thiomorpholino)methanone is an organic compound that features a quinoxaline ring fused with a thiomorpholine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Quinoxalin-2-yl(thiomorpholino)methanone typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with thiomorpholine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Quinoxalin-2-yl(thiomorpholino)methanone features a quinoxaline ring fused with a thiomorpholine group. The synthesis typically involves the condensation of a quinoxaline derivative with a thiomorpholine derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to yield the desired product.

Molecular Formula

The general molecular formula for this compound can be represented as follows:C12H14N2OS

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Research indicates that derivatives of quinoxaline may act as 5-HT3 receptor antagonists, which are linked to anxiolytic and antidepressant-like effects. The unique structure of this compound allows it to interact with various biological targets, enhancing its therapeutic potential.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes, including phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B. This inhibition can lead to altered cellular signaling pathways, contributing to its therapeutic effects.

Crop Protection

Research has also explored the application of quinoxalinone derivatives, including this compound, as crop protection agents. These compounds can serve as safeners in agricultural practices, enhancing the efficacy of herbicides while minimizing damage to crops .

Case Study 1: Antitumor Activity

A study on related quinoxaline derivatives demonstrated promising antitumor activity against various cancer cell lines without significant cytotoxicity to normal cells. This suggests that this compound may also exhibit similar properties, warranting further investigation into its anticancer potential .

Case Study 2: Enzyme Inhibition

Inhibition studies have shown that compounds similar to this compound effectively reduce the activity of phosphatidylinositol 4,5-bisphosphate 3-kinase in vitro. This finding supports the hypothesis that this compound could be leveraged in therapeutic contexts where modulation of this enzyme is beneficial.

Mecanismo De Acción

The mechanism by which Quinoxalin-2-yl(thiomorpholino)methanone exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication.

Comparación Con Compuestos Similares

Quinoxalin-2-yl(phenyl)methanone: Similar in structure but with a phenyl group instead of a thiomorpholine moiety.

Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Features an indole ring fused with the quinoxaline structure.

Quinoxalin-2-yl(morpholino)methanone: Contains a morpholine ring instead of thiomorpholine.

Uniqueness: Quinoxalin-2-yl(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Actividad Biológica

Quinoxalin-2-yl(thiomorpholino)methanone is a compound belonging to the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications. This compound features a thiomorpholine moiety that enhances its biological interactions, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

This compound is characterized by its unique structure, which includes:

- A quinoxaline ring : A bicyclic structure containing two nitrogen atoms.

- A thiomorpholine group : A six-membered ring containing sulfur, which contributes to the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes such as phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) and amine oxidase [flavin-containing] B. This inhibition can disrupt signaling pathways involved in cell growth and metabolism.

- Receptor Modulation : Research indicates that derivatives of quinoxalin-2 may act as antagonists at serotonin receptors (5-HT3), suggesting potential anxiolytic and antidepressant-like effects.

- Cytotoxicity : Quinoxalin derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For instance, studies have shown that certain quinoxaline compounds inhibit tubulin polymerization and affect topoisomerase II-DNA interactions, leading to antiproliferative effects .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with metabolic processes associated with tumor growth .

Case Studies

Several studies have investigated the biological activity of quinoxalin derivatives, including this compound:

- Study on Anticancer Activity : A study evaluated the efficacy of quinoxaline derivatives in colorectal cancer models. The results indicated that these compounds could significantly reduce tumor cell viability by targeting specific molecular pathways involved in cancer progression .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinoxaline derivatives against Gram-negative bacteria. The findings revealed that certain modifications to the quinoxaline structure enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

Data Table of Biological Activities

Propiedades

IUPAC Name |

quinoxalin-2-yl(thiomorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)12-9-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVZRUAJSAZGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.